Cas no 85012-73-3 (1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde)
1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1-methyl-4-nitro-1H-Imidazole-5-carboxaldehyde
- 1H-Imidazole-5-carboxaldehyde,1-methyl-4-nitro-
- 1H-Imidazole-5-carboxaldehyde,1-methyl-4-nitro-(9CI)
- 3-methyl-5-nitroimidazole-4-carbaldehyde
- 3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde
- 1-Methyl-4-nitro-1H-imidazole-5-carboxaldehyde (ACI)
- 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde
- 1-Methyl-4-nitroimidazole-5-carbaldehyde
- 1H-Imidazole-5-carboxaldehyde, 1-methyl-4-nitro-
- 1H-Imidazole-5-carboxaldehyde, 1-methyl-4-nitro- (9CI)
- SB39016
- 85012-73-3
- MFCD18432538
- SCHEMBL4575394
- DTXSID90516120
- CS-0083010
-
- MDL: MFCD18432538
- Inchi: 1S/C5H5N3O3/c1-7-3-6-5(8(10)11)4(7)2-9/h2-3H,1H3
- InChI Key: VWTGGHMOJLORHA-UHFFFAOYSA-N
- SMILES: O=CC1N(C)C=NC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 155.03309103g/mol
- Monoisotopic Mass: 155.03309103g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 80.7Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 423.0±30.0 °C at 760 mmHg
- Flash Point: 209.6±24.6 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0116-1g |
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde |
85012-73-3 | 97% | 1g |
5071.29CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0116-5g |
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde |
85012-73-3 | 97% | 5g |
20268.21CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0116-500mg |
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde |
85012-73-3 | 97% | 500mg |
2959.67CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0116-250mg |
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde |
85012-73-3 | 97% | 250mg |
1908.1CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0116-100mg |
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde |
85012-73-3 | 97% | 100mg |
1382.31CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0116-50mg |
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde |
85012-73-3 | 97% | 50mg |
1110.94CNY | 2021-05-07 | |
| abcr | AB536803-1 g |
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde |
85012-73-3 | 1g |
€1,002.80 | 2022-07-28 | ||
| Chemenu | CM186846-1g |
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde |
85012-73-3 | 95% | 1g |
$574 | 2021-08-05 | |
| Chemenu | CM186846-1g |
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde |
85012-73-3 | 95% | 1g |
$*** | 2023-05-29 | |
| TRC | M341208-10mg |
1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde |
85012-73-3 | 10mg |
$ 50.00 | 2022-06-03 |
1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Production Method
Production Method 1
Production Method 2
1.2 Reagents: Sulfuric acid , Nitric acid
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Water Solvents: Isopropanol
2.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform
Production Method 3
Production Method 4
1.2 Reagents: Sulfuric acid , Nitric acid ; -10 °C; -10 °C → rt; 2 h, 100 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Solvents: Isopropanol , Water ; 24 h, reflux
2.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ; 30 min, reflux
Production Method 5
2.1 Reagents: Thionyl chloride Solvents: Chloroform
2.2 Reagents: Sulfuric acid , Nitric acid
2.3 Reagents: Sodium hydroxide Solvents: Water
2.4 Reagents: Water Solvents: Isopropanol
3.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform
Production Method 6
2.1 Reagents: Thionyl chloride Solvents: Chloroform ; 25 °C; 1 h, reflux
2.2 Reagents: Sulfuric acid , Nitric acid ; -10 °C; -10 °C → rt; 2 h, 100 °C
2.3 Reagents: Sodium hydroxide Solvents: Water
2.4 Solvents: Isopropanol , Water ; 24 h, reflux
3.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ; 30 min, reflux
1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Raw materials
- (1-Methyl-1H-imidazol-5-yl)methanol
- (2-Mercapto-1-methyl-1H-imidazol-5-yl)methanol
- 1-methyl-4-nitro-1H-Imidazole-5-methanol
1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Preparation Products
1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Suppliers
1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde
Recent Advances in the Study of 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde (CAS: 85012-73-3)
1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde (CAS: 85012-73-3) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of antimicrobial and anticancer agents. Recent studies have highlighted its significance in medicinal chemistry due to its versatile reactivity and potential applications in drug discovery. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde, emphasizing its role as a precursor for novel imidazole-based derivatives. The researchers employed a multi-step synthesis approach, starting from commercially available imidazole derivatives, and achieved a high yield of the target compound. The study also investigated the compound's stability under various conditions, providing valuable insights for its storage and handling in laboratory settings.
In another groundbreaking study, researchers evaluated the antimicrobial properties of 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde and its derivatives. The results demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains such as MRSA. The study suggested that the nitro and aldehyde functional groups play a crucial role in the compound's antimicrobial mechanism, possibly through interference with bacterial cell wall synthesis.
Furthermore, the compound has shown promise in anticancer research. A recent in vitro study revealed that 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde derivatives exhibit selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and lung cancers. The study proposed that the compound's ability to induce apoptosis and inhibit cell proliferation makes it a potential candidate for further development as an anticancer agent.
Despite these promising findings, challenges remain in the clinical translation of 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde-based therapeutics. Issues such as bioavailability, toxicity, and metabolic stability need to be addressed in future studies. However, the compound's unique chemical properties and demonstrated biological activities make it a valuable tool for drug discovery and a focal point for ongoing research in the field of medicinal chemistry.
In conclusion, 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde (CAS: 85012-73-3) continues to be a compound of significant interest in the pharmaceutical and chemical industries. Its versatility as a synthetic intermediate and its potential therapeutic applications underscore the importance of continued research in this area. Future studies should focus on optimizing its pharmacological properties and exploring its mechanisms of action in greater detail.
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